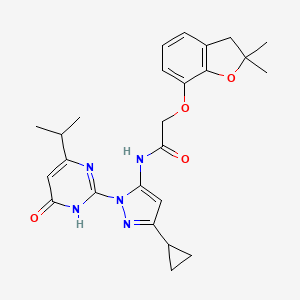

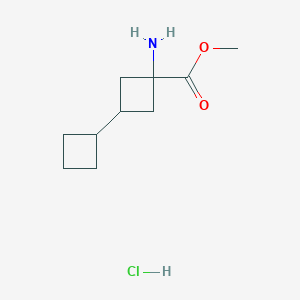

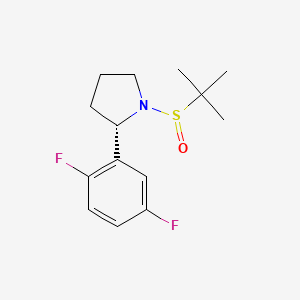

![molecular formula C10H6N2OS B2637887 Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol CAS No. 18774-49-7](/img/structure/B2637887.png)

Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol is a chemical compound that has been studied for its potential biological activities . It has been found to be a noncompetitive inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . This compound has also been evaluated for its inhibitory activity against PI3K isoforms, which are lipid kinases involved in cancer progression .

Synthesis Analysis

The synthesis of Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol derivatives involves the Gewald reaction to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, and S N Ar reactions . A series of these derivatives were designed and synthesized as anti-PI3K agents .Molecular Structure Analysis

The molecular structure of Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol allows it to interact with key residues of DPP-4, forming an enzyme-inhibitor complex . Docking studies have shown a comparable binding mode to that of the PI-103 inhibitor .Chemical Reactions Analysis

Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol derivatives have been evaluated for their antiproliferative activity on NCI 60 cell lines . They have also been found to inhibit the production of nitric oxide, cytokines, and inflammatory-related proteins in lipopolysaccharide-stimulated macrophages .Scientific Research Applications

- Applications : BTP derivatives have been synthesized as host materials for green and blue phosphorescent OLEDs. These materials exhibit a high quantum efficiency above 20% in both green and blue devices .

- Applications : These compounds serve as potent HIV-1 NNRTIs, potentially contributing to antiviral drug development .

- Applications : These compounds exhibit inhibitory activity against the human protooncogene proviral insertion site in Moloney murine leukemia virus (PIM) kinases, suggesting potential therapeutic applications .

Organic Light-Emitting Diodes (OLEDs) Host Materials

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Photovoltaic Materials for Organic Solar Cells (OSCs)

Mechanism of Action

Target of Action

Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol primarily targets the Pim kinases . Pim kinases are a group of enzymes involved in cell survival, proliferation, and differentiation . They are also implicated in the development of cancer and other diseases .

Mode of Action

The compound Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol interacts with its targets, the Pim kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate .

Biochemical Pathways

Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol affects the pathways regulated by Pim kinases . These pathways include those involved in cell survival, proliferation, and differentiation . The downstream effects of this disruption can lead to changes in cell behavior, potentially slowing the growth of cancer cells .

Pharmacokinetics

It is known that the compound is orally bioavailable , suggesting that it can be absorbed from the gastrointestinal tract into the bloodstream. The impact of this property on the compound’s bioavailability is currently unknown.

Result of Action

The molecular and cellular effects of Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol’s action are primarily related to its inhibition of Pim kinases . By inhibiting these kinases, the compound disrupts the normal functioning of the cells, potentially leading to slowed growth or even death of cancer cells .

Future Directions

The future directions for the study of Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol could involve further optimization of the compound for better inhibitory activity against DPP-4 and PI3K . Additionally, more comprehensive studies on its safety, hazards, and physical and chemical properties could be beneficial.

properties

IUPAC Name |

3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS/c13-9-8-6-3-1-2-4-7(6)14-10(8)12-5-11-9/h1-5H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELJJSQADCDBMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)N=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18774-49-7 |

Source

|

| Record name | 8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5,10,12-pentaen-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

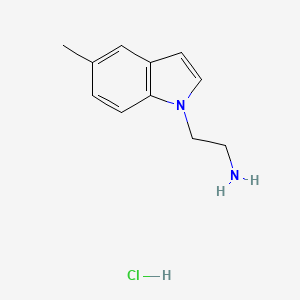

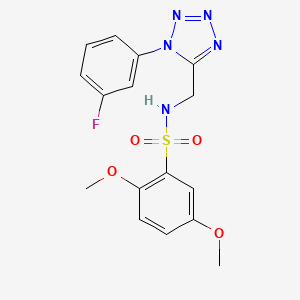

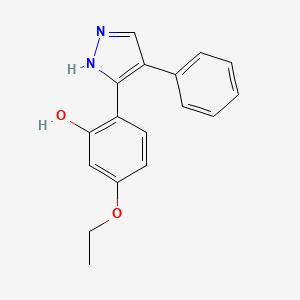

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637807.png)

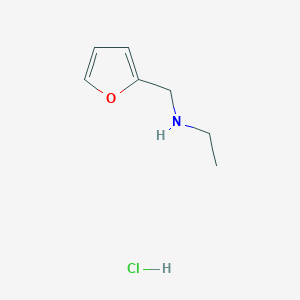

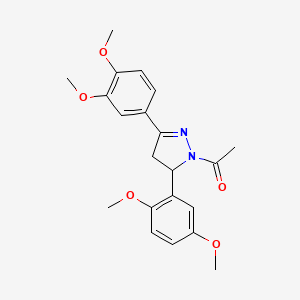

![Methyl (E)-4-[methyl-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]amino]-4-oxobut-2-enoate](/img/structure/B2637810.png)

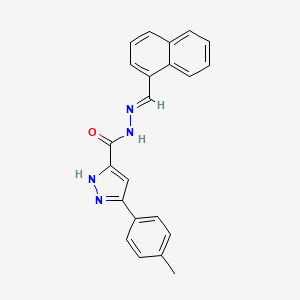

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2637815.png)

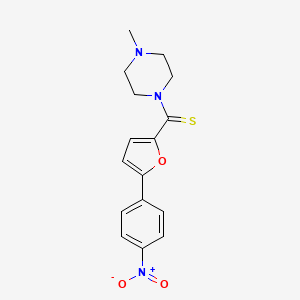

![(2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2637827.png)